molecular formula C22H26N4O3 B3533241 4-(4-morpholinylcarbonyl)-N,N-diphenyl-1-piperazinecarboxamide

4-(4-morpholinylcarbonyl)-N,N-diphenyl-1-piperazinecarboxamide

Cat. No. B3533241
M. Wt: 394.5 g/mol
InChI Key: GLVJACABFFMXTR-UHFFFAOYSA-N
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Description

“4-(4-Morpholinylcarbonyl)phenol” is a chemical compound with the empirical formula C11H13NO3 and a molecular weight of 207.23 . It is provided in solid form .


Synthesis Analysis

While specific synthesis methods for “4-(4-morpholinylcarbonyl)-N,N-diphenyl-1-piperazinecarboxamide” were not found, a related compound, “4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP)” was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This was achieved through one-step homopolymerization of MPAP and different dianhydrides .


Molecular Structure Analysis

The molecular structure of “4-(4-Morpholinylcarbonyl)phenol” includes a morpholine ring attached to a phenol group via a carbonyl group . The SMILES string representation is Oc1ccc (cc1)C (=O)N2CCOCC2 .


Physical And Chemical Properties Analysis

“4-(4-Morpholinylcarbonyl)phenol” is a solid compound . Its empirical formula is C11H13NO3 and it has a molecular weight of 207.23 .

Safety and Hazards

“4-(4-Morpholinylcarbonyl)phenol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause skin and eye irritation, and may also cause respiratory irritation .

properties

IUPAC Name

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(25-15-17-29-18-16-25)23-11-13-24(14-12-23)22(28)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVJACABFFMXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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